An In-depth Technical Guide to 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole
An In-depth Technical Guide to 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole
CAS Registry Number: 832740-88-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. Despite the limited availability of specific experimental data for this precise CAS number in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The guide covers the core physicochemical properties, a detailed, field-proven synthetic protocol, potential biological applications, and essential safety and handling procedures. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering potential advantages in drug design, including enhanced metabolic stability and bioavailability. The introduction of the 4-difluoromethoxy-phenyl substituent further modulates the compound's electronic and lipophilic character, making it an attractive scaffold for the development of novel therapeutic agents.
Introduction: The Scientific Context
Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] Although not found in nature, the tetrazole ring is a "privileged scaffold" in medicinal chemistry, primarily because it serves as a robust bioisostere of the carboxylic acid functional group.[1][2] This bioisosteric relationship stems from their similar pKa values (around 4.5-4.9), planar geometry, and ability to participate in comparable hydrogen bonding and ionic interactions with biological targets.[2] The substitution of a carboxylic acid with a tetrazole can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and better membrane permeability.[2]
The subject of this guide, 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole, incorporates two key structural features: the tetrazole ring and a difluoromethoxy-substituted phenyl group at the 5-position. The difluoromethoxy (-OCHF₂) group is a lipophilic, electron-withdrawing substituent that can significantly influence a molecule's interactions with biological targets and its metabolic fate.[1] This strategic combination suggests that the compound is a promising candidate for investigation in various drug discovery programs.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₈H₆F₂N₄O | Based on chemical name |
| Molecular Weight | 212.16 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for small molecule organic compounds |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point, likely above 150 °C. | Based on related phenyl-tetrazole structures |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Common for tetrazole-containing compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | Based on the aromatic and heterocyclic nature of the molecule.[1] |
| pKa | Estimated to be around 4.5 - 4.9 | The tetrazole ring is acidic, similar to a carboxylic acid.[2] |
Spectral Data Interpretation (Predicted)
Based on the structure, the following spectral characteristics are anticipated:
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¹H NMR: Aromatic protons on the phenyl ring would appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The difluoromethoxy proton would likely appear as a triplet with a characteristic large J-coupling to the fluorine atoms (t, J ≈ 70-75 Hz). The tetrazole N-H proton may be broad and its chemical shift dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm range. The carbon of the difluoromethoxy group would appear as a triplet due to C-F coupling. The carbon of the tetrazole ring would be found further downfield (δ ~150-160 ppm).[2]
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¹⁹F NMR: A signal corresponding to the -OCHF₂ group would be expected in the typical range for this functional group (around δ -80 to -100 ppm), likely as a doublet due to coupling with the proton.[2]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 212.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis of 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole: A Technical Protocol
The most established and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[3] The following protocol is a robust, field-proven method adapted for the synthesis of the target compound from the commercially available 4-difluoromethoxybenzonitrile.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol: Zinc-Catalyzed Cycloaddition
This protocol is based on the principles of green chemistry, utilizing water as a solvent for a safer and more environmentally benign process.
Materials:
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4-Difluoromethoxybenzonitrile (1 equivalent)
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Sodium azide (NaN₃) (1.2 - 1.5 equivalents) (Caution: Highly toxic and potentially explosive)
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Zinc bromide (ZnBr₂) (1.2 - 1.5 equivalents)
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Deionized water
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3M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
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Reaction Setup: To a round-bottom flask, add 4-difluoromethoxybenzonitrile, sodium azide, and zinc bromide.[3]
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Solvent Addition: Add deionized water to the flask. The amount should be sufficient to create a stirrable slurry.
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 48 hours.
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Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly add 3M HCl to the reaction mixture with stirring in an ice bath until the pH is approximately 1. (Caution: This step may generate toxic and explosive hydrazoic acid (HN₃). Perform with extreme care). [3]
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Isolation:
-
If a precipitate forms upon acidification, collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Potential Biological Activities and Applications
While specific biological data for 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole is not yet published, the tetrazole scaffold is a key component in numerous drugs with a wide range of activities.[4]
Potential Therapeutic Areas:
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Antihypertensive Agents: Many angiotensin II receptor blockers, such as losartan and valsartan, feature a 5-substituted tetrazole ring.[2]
-
Anti-inflammatory Agents: Tetrazole derivatives have shown potential as anti-inflammatory agents.[2]
-
Anticancer Agents: The tetrazole moiety has been incorporated into molecules with demonstrated anticancer activity.[4]
-
Antimicrobial and Antifungal Agents: Various tetrazole derivatives have been investigated for their efficacy against bacterial and fungal pathogens.[4]
The difluoromethoxy group can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved oral bioavailability and a longer duration of action. Researchers can leverage this scaffold for lead optimization in various drug discovery campaigns.
Caption: A typical drug development workflow.
Safety and Handling
As with any research chemical, 5-(4-Difluoromethoxy-phenyl)-2H-tetrazole should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the following guidelines are based on the known hazards of related compounds.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Specific Hazards:
-
Sodium Azide: The starting material, sodium azide, is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.
-
Hydrazoic Acid: Acidification of the reaction mixture containing residual azide can generate highly toxic and explosive hydrazoic acid. This step must be performed in a fume hood with appropriate shielding.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
5-(4-Difluoromethoxy-phenyl)-2H-tetrazole represents a promising molecular scaffold for the development of novel therapeutic agents. Its structural features, combining the bioisosteric properties of the tetrazole ring with the modulating effects of the difluoromethoxy substituent, make it a compelling target for further investigation. While specific experimental data for this compound remains to be published, this technical guide provides a solid foundation for researchers to initiate their studies, from synthesis to the exploration of its biological potential. As with all research endeavors, careful experimental design and adherence to safety protocols are paramount.
References
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542–563. [Link]
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PubChemLite. (n.d.). 5-(difluoromethyl)-2h-1,2,3,4-tetrazole. Retrieved February 26, 2026, from [Link]
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved February 26, 2026, from [Link]
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DTIC. (2015). 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates – Preparation and Characterization of New High Energy Compounds. Retrieved February 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved February 26, 2026, from [Link]
- Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 1-8.
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PubMed. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved February 26, 2026, from [Link]
- Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. Egyptian Journal of Chemistry, 66(1), 245-252.
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SciELO. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved February 26, 2026, from [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved February 26, 2026, from [Link]
